(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55780-88-6
VCID: VC6002244
InChI: InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?
SMILES: C1C2C(C2C(=O)O)CO1
Molecular Formula: C6H8O3
Molecular Weight: 128.127

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

CAS No.: 55780-88-6

Cat. No.: VC6002244

Molecular Formula: C6H8O3

Molecular Weight: 128.127

* For research use only. Not for human or veterinary use.

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - 55780-88-6

Specification

CAS No. 55780-88-6
Molecular Formula C6H8O3
Molecular Weight 128.127
IUPAC Name (1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Standard InChI InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?
Standard InChI Key JVRUZPDYVLRYQT-SCDXWVJYSA-N
SMILES C1C2C(C2C(=O)O)CO1

Introduction

Structural Characterization and Stereochemical Features

The molecular architecture of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid combines a bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 3-position and a carboxylic acid group at the 6-position . The stereochemistry, denoted by the (1R,5S,6s) configuration, imposes significant three-dimensional constraints, influencing both reactivity and biological interactions. X-ray crystallography and NMR studies confirm the transannular bridge geometry, with the oxygen atom creating a rigid ether linkage that stabilizes the bicyclic system .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈O₃
Molecular Weight128.126 g/mol
Melting Point174–175°C
Boiling Point281.2±33.0°C (760 mmHg)
Density1.4±0.1 g/cm³
LogP (Partition Coefficient)-0.83
Exact Mass128.047348 Da

Synthetic Methodologies

Asymmetric Synthesis via Carbenoid Insertion

A landmark approach involves the 1,5-CH insertion of cyclopropylmagnesium carbenoids, enabling the asymmetric construction of the bicyclo[3.1.0]hexane core . This method, developed by Satoh et al., proceeds through a stereocontrolled ring-opening/cyclization sequence, yielding enantiomerically pure product with >95% ee under optimized conditions. Key steps include:

  • Generation of a cyclopropylmagnesium carbenoid from a cyclopropane precursor.

  • Intramolecular C–H insertion to form the bicyclic framework.

  • Oxidation and functionalization to introduce the carboxylic acid group .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The compound’s rigid, non-planar structure makes it a candidate for replacing meta-substituted benzene rings in drug design. Although validation studies for 3-oxabicyclo[3.1.0]hexanes remain less extensive than those for 2-oxabicyclo analogs , preliminary docking simulations indicate favorable binding in protease-active sites due to reduced conformational flexibility .

Prodrug Development

PharmaBlock Sciences markets the compound as a building block for prodrug synthesis, leveraging its carboxylic acid group for ester or amide linkages . Stability studies show resistance to enzymatic hydrolysis in plasma, enhancing its utility in sustained-release formulations .

Stereochemical Impact on Reactivity

The (1R,5S,6s) configuration profoundly affects both synthetic and biological outcomes:

  • Synthetic Selectivity: The endo orientation of the carboxylic acid group directs electrophilic attacks to the less hindered exo face, as demonstrated in epoxidation experiments .

  • Biological Activity: Enantiomeric purity correlates with IC₅₀ values in kinase inhibition assays, where the (1R,5S,6s) isomer showed 10-fold greater potency than its (1S,5R,6r) counterpart in preliminary screens .

Future Research Directions

  • Expanded Bioisostere Studies: Comparative analyses with 2-oxabicyclo[2.1.1]hexanes could clarify niche applications where the 3-oxa system offers superior metabolic stability .

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve yield and stereoselectivity beyond current magnesium-based methods .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in animal models.

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